molecular formula C10H19NO B2369479 2-(Diethylamino)cyclohexan-1-one CAS No. 52061-84-4

2-(Diethylamino)cyclohexan-1-one

Cat. No. B2369479
CAS RN: 52061-84-4
M. Wt: 169.268
InChI Key: UNWHEYKBHKVKGQ-UHFFFAOYSA-N
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Description

“2-(Diethylamino)cyclohexan-1-one” is a cyclic ketone chemical compound . It is also known as DEC, diethylaminocyclohexanone, or diethylketone .


Synthesis Analysis

A practical route to synthesize a similar compound, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, was developed . The process involved the use of inexpensive starting materials/reagents and readily attainable reaction conditions . The overall transformation was achieved in 53% yield with one chromatographic purification via NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C═C bond and the benzene ring with Al–Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .


Molecular Structure Analysis

The molecular formula of “2-(Diethylamino)cyclohexan-1-one” is C10H19NO . The IUPAC name is 2-(diethylamino)cyclohexanone . The InChI code is 1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3 .

Scientific Research Applications

Muscarinic Antagonist Properties

The compound [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, related to 2-(Diethylamino)cyclohexan-1-one, has been identified as a muscarinic antagonist. This compound features three chiral atoms and eight possible stereoisomers. The stereoisomers exhibit varying binding affinities to the five cloned muscarinic receptors m1–m5, with their activity related to the chirality of the molecules (Bugno et al., 1997).

Dye Aggregation and Complex Formation

7-(Diethylamino)-coumarin-3-carboxylic acid, a variant of 2-(Diethylamino)cyclohexan-1-one, has applications as a laser dye, fluorescent label, and biomedical inhibitor. It's notable for its tendency to aggregate in solution, which affects its optoelectronic properties. Research into the absorption and fluorescence spectra of this dye in various solvents has helped understand its aggregation characteristics and the formation of J-aggregates (Liu et al., 2014).

Inhibition of Muscarinic Receptor Subtypes

Studies on the chemical structure related to 1-hydroxy[1,1'-bicyclohexyl]-2-carboxylic acid 2-(diethylamino)-1-methylethyl ester, akin to 2-(Diethylamino)cyclohexan-1-one, show it has the typical profile of ester-type antimuscarinic drugs. This structure, containing three chiral carbons, leads to eight stereoisomers which exhibit different affinities at cloned muscarinic receptors. Cis-stereoisomers, in particular, displayed significant variations in affinity (Barbier et al., 1995).

Conformational Studies in Dynamic NMR

1-Diethylaminocyclohexene, closely related to 2-(Diethylamino)cyclohexan-1-one, has been studied for its conformational properties using dynamic NMR. This compound shows a significant π-barrier to rotation, indicating complex rotational dynamics of the diethylamino group (Anderson et al., 1988).

Excited-State Proton Transfer Reaction

Research into 1-[(diethylamino)-methyl]-2-Hydroxy-3-naphthaldehyde, a variant of 2-(Diethylamino)cyclohexan-1-one, has revealed insights into excited-state intramolecular proton transfer (ESIPT). This compound, with dual hydrogen bonding sites, undergoes ESIPT in cyclohexane, leading to the formation of a zwitterion and a keto-tautomer emission. These findings are significant for understanding the photophysics of such compounds (Wu et al., 2004).

Safety and Hazards

The safety information for “2-(Diethylamino)cyclohexan-1-one” indicates that it is a dangerous compound . The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2-(diethylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWHEYKBHKVKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)cyclohexan-1-one

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